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1-(1-ethyl-1H-pyrazol-5-yl)-N-

methylmethanamine

Cat. No.: B1298058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of "1-(1-ethyl-1H-pyrazol-
5-yl)-N-methylmethanamine" and related pyrazole derivatives, focusing on their binding to

various protein targets. The information presented is synthesized from numerous studies and is

intended to offer a framework for understanding the computational evaluation of these potential

therapeutic agents. Pyrazole derivatives are a well-established class of heterocyclic

compounds with a broad spectrum of pharmacological activities, making them a focal point in

drug discovery and development.[1][2][3]

Comparative Analysis of Binding Affinities
In silico molecular docking is a powerful computational tool used to predict the binding

orientation and affinity of a ligand to a specific protein target.[4][5] The binding affinity is often

quantified as a binding energy score, where a more negative value typically indicates a

stronger interaction. The following table summarizes representative binding energy data for

various pyrazole derivatives against common drug targets, providing a comparative context for

the hypothetical binding of "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine".
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Compound
Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference
Study
(Hypothetic
al/Represen
tative)

1-(1-ethyl-1H-

pyrazol-5-yl)-

N-

methylmetha

namine

CDK2 2VTO -7.8

LEU83,

LYS33,

GLN131

This Study

(Hypothetical)

Pyrazole

Derivative 1b
VEGFR-2 2QU5

-10.09

(kJ/mol)
Not Specified [4]

Pyrazole

Derivative 2b
CDK2 2VTO

-10.35

(kJ/mol)
Not Specified [4]

Pyrazole-

based hybrid

31

CDK2 Not Specified -5.372 Not Specified [6]

Pyrazole-

based hybrid

32

CDK2 Not Specified -7.676 Not Specified [6]

Pyrazole-

hybrid

chalcone 5o

Tubulin 3E22 -91.43 (dG)

CYS241,

LEU248,

ALA316

[7]

N-(2-

ethylphenyl)-

2-(4-((4-

nitrobenzylide

ne) amino)

phenoxy)

acetamide

SaTMK Not Specified Not Specified Not Specified [8]

Note: Direct comparison of binding energies between different studies should be done with

caution due to variations in docking software, scoring functions, and simulation parameters.
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Experimental Protocols: A-to-Z of In Silico Modeling
The following section details the typical methodologies employed in the in silico modeling of

small molecule inhibitors like pyrazole derivatives.

1. Protein and Ligand Preparation:

Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is

typically downloaded from the Protein Data Bank (PDB).[9]

Protein Preparation: The retrieved protein structure is prepared by removing water

molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial

for accurate docking simulations.

Ligand Structure Generation: The 2D structure of the ligand, such as "1-(1-ethyl-1H-
pyrazol-5-yl)-N-methylmethanamine," is drawn using chemical drawing software and then

converted to a 3D structure. Energy minimization is performed to obtain a stable

conformation.

2. Molecular Docking Simulation:

Software: Commonly used software for molecular docking includes AutoDock, GOLD Suite,

and Schrödinger's Glide.[4][9][10]

Grid Box Definition: A grid box is defined around the active site of the protein to specify the

search space for the ligand docking.

Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore

various conformations and orientations of the ligand within the protein's active site.

Scoring Function: A scoring function is used to estimate the binding affinity for each docked

pose, resulting in a binding energy value.

3. Analysis of Docking Results:

Binding Pose Analysis: The top-ranked poses are visualized to analyze the interactions

between the ligand and the protein's active site residues.[9]
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Interaction Mapping: Key interactions such as hydrogen bonds, hydrophobic interactions,

and van der Waals forces are identified.

ADME/T Prediction:In silico tools are often used to predict the Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADME/T) properties of the compounds to assess their

drug-likeness.[5]

Visualizing the Workflow and Pathways
To better illustrate the processes involved in in silico drug discovery and the potential

mechanism of action, the following diagrams are provided.
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Caption: A typical workflow for in silico drug discovery.
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Caption: A simplified signaling pathway inhibited by a pyrazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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